molecular formula C30H29F2NO9 B019564 Ezetimibe-glucuronide CAS No. 190448-57-8

Ezetimibe-glucuronide

カタログ番号 B019564
CAS番号: 190448-57-8
分子量: 585.5 g/mol
InChIキー: UOFYCFMTERCNEW-ADEYADIWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ezetimibe-glucuronide is the active metabolite of Ezetimibe . Ezetimibe is a cholesterol absorption inhibitor used to lower total cholesterol, LDL-C, Apo-B, and non-HDL-C in primary hyperlipidemia and familial cholesterolemia . It inhibits intestinal cholesterol and phytosterol absorption .


Synthesis Analysis

Ezetimibe labeled with deuterium was applied for drug metabolism studies . Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe, was also synthesized .


Chemical Reactions Analysis

The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

科学的研究の応用

Cholesterol Absorption Inhibition

Ezetimibe-glucuronide is an active metabolite of Ezetimibe, a medication that acts as a selective cholesterol absorption inhibitor . It is particularly effective in the brush border of the small intestine, where it reduces the uptake of cholesterol into the enterocytes, thereby lowering plasma low-density lipoprotein (LDL) levels .

Combination Therapy with Statins

This compound is used in combination with statins, which are HMG-CoA reductase inhibitors, to enhance the reduction of LDL cholesterol (LDL-C) levels. This combination therapy is recommended for patients who do not achieve sufficient cholesterol reduction with statins alone .

Pharmacokinetics in Hepatic Impairment

Research has shown that hepatic impairment can significantly increase the systemic exposure of Ezetimibe and Ezetimibe-glucuronide. This is due to changes in enzyme and transporter activities, which affect the drug’s metabolism and disposition .

Drug Metabolism Studies

Ezetimibe-glucuronide is used in drug metabolism studies to understand the pharmacokinetics of Ezetimibe. Deuterium-labeled Ezetimibe and its glucuronide conjugate have been synthesized for this purpose, providing insights into the drug’s metabolic pathways .

Sitosterolemia Treatment

As an adjunct to diet, Ezetimibe-glucuronide is used in the treatment of sitosterolemia, a rare inherited condition that results in the increased absorption of plant sterols and cholesterol from the intestine .

Influence on Transporter Activity

The increased plasma exposure of Ezetimibe-glucuronide during hepatic dysfunction is attributed to the inhibitory effects of bile acids on organic anion transporting polypeptides (OATPs), which are crucial for the drug’s uptake .

Safety and Efficacy in Lipid-Lowering Treatment

Ezetimibe-glucuronide’s safety profile is evaluated in lipid-lowering treatments to ensure its efficacy and minimize adverse effects. Systematic reviews are conducted to assess its safety across different patient populations .

Pharmacodynamics in Cardiovascular Diseases

The pharmacodynamics of Ezetimibe-glucuronide are studied in the context of cardiovascular diseases. Its role in lowering cholesterol levels is crucial for preventing atherosclerosis and related cardiovascular events .

作用機序

Target of Action

Ezetimibe-glucuronide, the primary metabolite of Ezetimibe, targets the Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein is a key transporter that facilitates the absorption of cholesterol into enterocytes, the cells lining the small intestine .

Mode of Action

Ezetimibe-glucuronide achieves its action through direct binding to a transmembrane loop of the NPC1L1 protein . This binding inhibits the intestinal uptake of cholesterol and phytosterols , thereby reducing the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The inhibition of cholesterol absorption by Ezetimibe-glucuronide affects the lipid metabolism pathway . By blocking the uptake of cholesterol into enterocytes, it reduces the integration of cholesterol into chylomicrons . This subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active Ezetimibe-glucuronide . Total Ezetimibe (sum of ‘parent’ Ezetimibe plus Ezetimibe-glucuronide) concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and Ezetimibe-glucuronide is approximately 22 hours .

Result of Action

The result of Ezetimibe-glucuronide’s action is a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) in the blood . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe-glucuronide reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants .

Action Environment

The action of Ezetimibe-glucuronide can be influenced by various environmental factors. For instance, the presence of food can affect the bioavailability of Ezetimibe . Additionally, the coadministration with other drugs such as statins can have an impact on the effectiveness of Ezetimibe-glucuronide . .

Safety and Hazards

The most commonly reported adverse events include upper respiratory tract infections, joint pain, diarrhea, and tiredness . Serious side effects may include anaphylaxis, liver problems, depression, and muscle breakdown .

将来の方向性

In order to comprehensively understand the absorption, distribution, metabolism, and excretion process, there is a requirement for stable isotope labeled ezetimibe and its glucuronide metabolite as internal standards for LC/MS method to analyze parent drug and its metabolites in body fluids .

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYCFMTERCNEW-ADEYADIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432454
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe-glucuronide

CAS RN

190448-57-8
Record name Ezetimibe glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190448-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezetimibe glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZETIMIBE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe-glucuronide
Reactant of Route 2
Ezetimibe-glucuronide
Reactant of Route 3
Ezetimibe-glucuronide
Reactant of Route 4
Ezetimibe-glucuronide
Reactant of Route 5
Ezetimibe-glucuronide
Reactant of Route 6
Ezetimibe-glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。